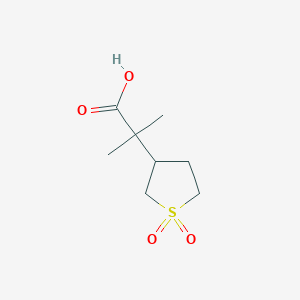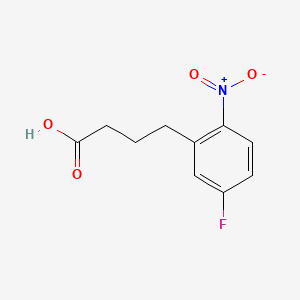
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is a prominent compound in the field of medicinal chemistry due to its diverse range of pharmacological properties. This compound is known for its unique structure, which includes both difluoro and trifluoromethyl groups attached to a cyclopropane ring. The presence of these fluorine atoms significantly influences the compound’s chemical and physical properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the use of fluorinated reagents and specific reaction conditions to ensure the incorporation of the fluorine atoms into the cyclopropane ring. One common method involves the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . This method, however, yields low amounts of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for higher yields and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclopropane ring.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride, 18-crown-6, and hexabutylditin . The reaction conditions often involve the use of solvents like dioxane and specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted cyclopropane derivatives.
Scientific Research Applications
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various fluorinated organic molecules, which are valuable in medicinal chemistry and materials science.
Biology: Its unique structure makes it a useful tool for studying the effects of fluorine substitution on biological activity.
Medicine: The compound’s pharmacological properties are explored for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
- 1,1-Difluorocyclopropane derivatives
Uniqueness
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both difluoro and trifluoromethyl groups on the cyclopropane ring. This combination of fluorine atoms imparts distinct chemical and physical properties, such as increased stability and altered reactivity, which are not observed in similar compounds with fewer fluorine atoms.
Properties
Molecular Formula |
C5H3F5O2 |
|---|---|
Molecular Weight |
190.07 g/mol |
IUPAC Name |
2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H3F5O2/c6-4(7)1-3(4,2(11)12)5(8,9)10/h1H2,(H,11,12) |
InChI Key |
ZSRSESQCSMJECD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


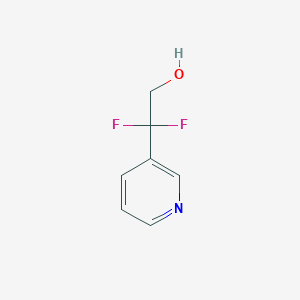
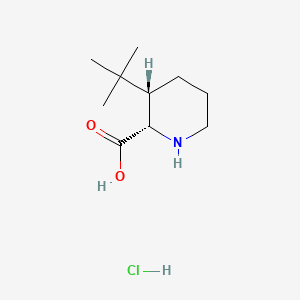
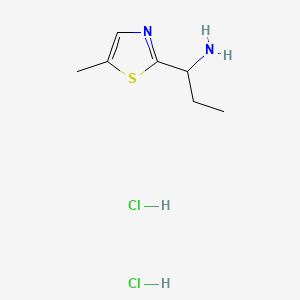
![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
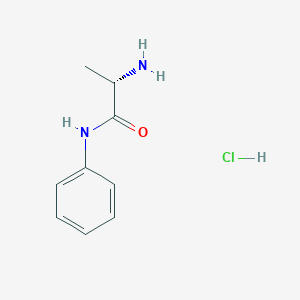
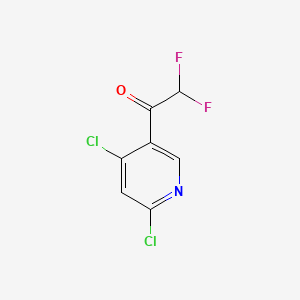
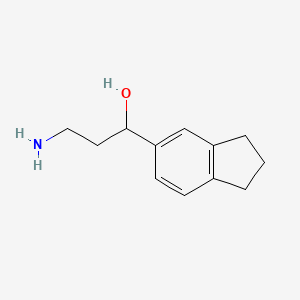
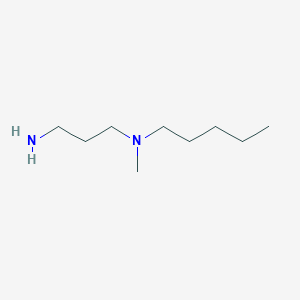
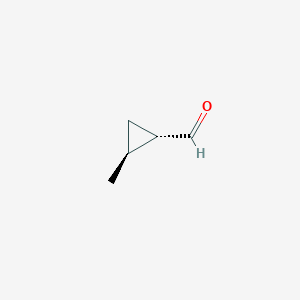
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)
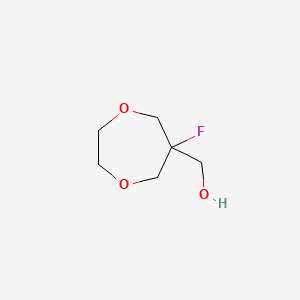
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)
